molecular formula C4H5NO B1585553 3-Oxobutanenitrile CAS No. 2469-99-0

3-Oxobutanenitrile

Cat. No.: B1585553
CAS No.: 2469-99-0
M. Wt: 83.09 g/mol
InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N
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Description

3-Oxobutanenitrile, also known as acetylacetonitrile, is an organic compound with the molecular formula C4H5NO. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxobutanenitrile can be synthesized through several methods. One common approach involves the hydrolysis of β-aminocrotononitrile. Another method includes the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride .

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of β-aminocrotononitrile under controlled conditions. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted nitriles, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxobutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of pyrazolopyrimidinones and other heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: It is involved in the production of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the manufacture of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-oxobutanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can participate in conjugate addition reactions, such as the Michael reaction, where it acts as a nucleophilic donor. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitrile and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXYNEYEDHAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179431
Record name 3-Oxobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2469-99-0
Record name 3-Oxobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2469-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxobutyronitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxobutyronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxobutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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